
Phenothiazine-10-propionitrile
Vue d'ensemble
Description
Phenothiazine-10-propionitrile (CAS 1698-80-2, molecular formula C₁₅H₁₀N₂S) is a phenothiazine derivative featuring a propionitrile (-CH₂CH₂CN) substituent at the nitrogen atom of the heterocyclic core. Its crystal structure, determined via X-ray diffraction, reveals a centrosymmetric monoclinic lattice (space group P2₁/n) with unit cell parameters a = 5.785 Å, b = 15.427 Å, c = 14.497 Å, and β = 92.50° . The molecule adopts a folded conformation with a dihedral angle of 135.4° between the two o-phenylene rings, and a C-S-C bond angle of 97.8°, indicative of structural strain in the heterocycle . This compound is utilized in structural studies and materials science due to its electron-donating properties and conformational rigidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Phenothiazine-10-propionitrile typically involves the reaction of phenothiazine with 2-chloroethyl cyanide under specific conditions. One common method includes the use of a high boiling organic solvent such as quinoline or N-methyl-2-pyrrolidone, with iodine or sodium iodide as a catalyst . The reaction is carried out under reflux conditions, followed by cooling, filtration, and recrystallization to obtain the pure product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Reduction to Primary Amine
The nitrile group undergoes reduction to form 10-(3-aminopropyl)-3,7-dibromo-10H-phenothiazine:
-
Reduction Agent : Indium(III) chloride (InCl₃)-mediated boranate reduction.
-
Conditions : Conducted in tetrahydrofuran (THF) at room temperature.
Mechanistic Insight :
The reduction involves sequential conversion of the nitrile to an imine intermediate, followed by hydrolysis to the primary amine. This step is critical for introducing amine functionality for subsequent modifications (e.g., peptide coupling or polymerization) .
Boc Protection of the Amine
The primary amine derived from Phenothiazine-10-propionitrile is protected using tert-butoxycarbonyl (Boc) groups:
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
-
Conditions : Reaction proceeds in dichloromethane (DCM) at 0°C to room temperature.
This protection step stabilizes the amine for use in controlled polymerizations or further synthetic transformations.
Electrochemical and Photochemical Behavior
This compound participates in redox processes characteristic of phenothiazine derivatives:
-
Oxidation : Forms stable radical cations under UV irradiation, as confirmed by cyclic voltammetry and EPR spectroscopy .
-
Reduction Potential : Tunable first oxidation potentials correlate with Hammett σₚ parameters, indicating electronic modulation by substituents .
Key Data :
Property | Value/Observation | Source |
---|---|---|
Oxidation Potential (E₁/₂) | Adjustable via aryl substituents | |
Emission Wavelength (λₑₘ) | Blue to green-blue (450–500 nm) |
Table 2: Reduction to Amine
Parameter | Details |
---|---|
Reducing Agent | InCl₃-mediated boranate |
Solvent | THF |
Temperature | Room temperature |
Yield | 91% |
Table 3: Boc Protection
Parameter | Details |
---|---|
Protecting Agent | Boc₂O |
Base | Triethylamine |
Solvent | Dichloromethane (DCM) |
Yield | 95% |
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of phenothiazine derivatives, including PTZ-10-Prop. Research indicates that PTZ-10-Prop exhibits inhibitory effects against several pathogenic bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and various Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimal inhibitory concentrations (MIC) for these bacteria range from 6.25 μM to 50 μM, demonstrating the compound's potential as a therapeutic agent against resistant bacterial strains .
Table 1: Antibacterial Activity of Phenothiazine Derivatives
Compound | Pathogen | MIC (μM) |
---|---|---|
PTZ-10-Prop | Mycobacterium tuberculosis | 12.5–25 |
PTZ-10-Prop | Staphylococcus aureus | 6.25–12.5 |
PTZ-10-Prop | Escherichia coli | 25 |
PTZ-10-Prop | Klebsiella pneumoniae | 12.5 |
PTZ-10-Prop | Acinetobacter baumannii | 25 |
1.2 Anticancer Activity
Phenothiazine derivatives, including PTZ-10-Prop, have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .
Materials Science Applications
2.1 Photonic Materials
PTZ-10-Prop has been utilized in the development of photonic materials due to its unique electronic properties. The compound exhibits significant fluorescence characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
Table 2: Photonic Properties of Phenothiazine Derivatives
Property | Value |
---|---|
Emission Wavelength | Blue to green-blue |
Quantum Yield | High |
Application | OLEDs, Fluorescent Sensors |
Electrochemical Applications
3.1 Electro-photochemical Reactions
Recent advancements have demonstrated the application of PTZ-10-Prop in electro-photochemical (EPC) reactions. The compound can act as a radical precursor in reactions involving nitriles, leading to the synthesis of various heterocycles with potential pharmaceutical applications . The ability to generate radical anions via EPC without the need for additional catalysts marks a significant advancement in synthetic chemistry.
Case Studies
4.1 Synthesis and Characterization
A detailed study on the synthesis of PTZ-10-Prop revealed that it can be produced via a Michael addition reaction involving phenothiazine derivatives and propionitrile under controlled conditions . Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound.
4.2 Mechanistic Insights
Mechanistic studies involving PTZ-10-Prop have provided insights into its reactivity patterns in electrochemical systems. These studies indicate that the compound can facilitate electron transfer processes essential for various synthetic transformations .
Mécanisme D'action
The mechanism of action of Phenothiazine-10-propionitrile involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . These interactions result in a wide range of pharmacological effects, including antipsychotic, antimicrobial, and anticancer activities .
Comparaison Avec Des Composés Similaires
Comparison with Similar Phenothiazine Derivatives
Phenothiazine derivatives exhibit diverse functionalization, leading to variations in structural, electronic, and pharmacological properties. Below is a detailed comparison of Phenothiazine-10-propionitrile with key analogs:
Structural and Crystallographic Properties
Compound | Molecular Formula | Dihedral Angle (°) | C-S-C Angle (°) | Crystal System | Space Group | Key Structural Features |
---|---|---|---|---|---|---|
This compound | C₁₅H₁₀N₂S | 135.4 | 97.8 | Monoclinic | P2₁/n | Rigid propionitrile substituent |
Phenothiazine-10-propionic acid | C₁₅H₁₁NO₂S | 135.4 | 97.8 | Not reported | — | Carboxylic acid substituent |
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | C₂₀H₁₂N₂O₂S | 155.97 (N-C-C≡C) | 121.03 (C-S-C) | Triclinic | P1 | Ethynyl-nitro conjugation |
1-(10H-phenothiazin-10-yl)propan-2-one | C₁₅H₁₃NOS | — | — | — | — | Ketone functional group |
Key Observations :
- Dihedral Angle Consistency: Both this compound and Phenothiazine-10-propionic acid exhibit identical dihedral angles (135.4°) despite differing crystal packing, suggesting minimal substituent influence on the heterocyclic folding .
- Electronic Effects : The ethynyl-nitro derivative (C₂₀H₁₂N₂O₂S) shows a larger dihedral angle (155.97°) due to steric and electronic effects from the nitro group, enhancing its electron-withdrawing capacity .
- C-S-C Bond Angles: this compound’s C-S-C angle (97.8°) is narrower than that of the ethynyl derivative (121.03°), reflecting strain differences in the sulfur-containing ring .
Functional and Pharmacological Differences
Compound | Key Functional Group | Applications | Notable Properties |
---|---|---|---|
This compound | Propionitrile | Materials science, structural studies | High thermal stability, electron-donating |
Chlorpromazine | Dimethylaminopropyl | Antipsychotic therapy | Dopamine receptor antagonism |
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | Ethynyl-nitro | Photovoltaic materials | Enhanced charge-transfer efficiency |
Propiomazine | Propionyl-dimethylamino | Sedative, antihistamine | Moderate CNS depression |
Critical Insights :
- Electrochemical Behavior: The propionitrile group in this compound enhances electron donation compared to carboxylic acid or ketone analogs, making it suitable for organic electronics .
- Pharmacological Divergence: Chlorpromazine and Propiomazine, despite structural similarities, differ in substituent effects—chlorine and dimethylamino groups critically modulate receptor binding and blood-brain barrier penetration .
Activité Biologique
Phenothiazine-10-propionitrile (PTP) is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article delves into the biological activity of PTP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Phenothiazines are characterized by a tricyclic structure that includes a sulfur atom. The specific modifications to this core structure, such as the propionitrile group at the 10-position, influence their biological activity. The presence of electronegative groups and alkyl chains can enhance interactions with various biological targets, including neurotransmitter receptors and transport proteins.
- Dopaminergic Receptor Antagonism : PTP exhibits significant antagonistic activity against dopaminergic receptors, which is fundamental to its antipsychotic effects. This mechanism is crucial for the treatment of schizophrenia and other psychotic disorders .
- Inhibition of Multidrug Resistance (MDR) : PTP has been shown to reverse MDR in cancer cells by inhibiting P-glycoprotein (Pgp), a key player in drug efflux mechanisms. This property enhances the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
- Calmodulin and Protein Kinase C Inhibition : PTP also inhibits calmodulin-dependent enzymes and protein kinase C (PKC), leading to reduced cell proliferation in neoplastic cells. This action contributes to its potential as an anti-cancer agent .
Biological Activities
The biological activities of PTP are extensive, including:
- Anticancer Activity : PTP has demonstrated cytotoxic effects against various cancer cell lines, including liver cancer cells (Hep3B and SkHep1). In vitro studies indicate that PTP derivatives can induce apoptosis and inhibit cell cycle progression .
- Antimicrobial Properties : Research indicates that phenothiazine derivatives exhibit antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .
- Neuroprotective Effects : Given its action on cholinergic systems, PTP may have potential neuroprotective effects, particularly in conditions like Alzheimer's disease where cholinergic signaling is disrupted .
Case Studies
- Cytotoxicity in Liver Cancer : A study evaluated the cytotoxic effects of several phenothiazine derivatives, including PTP, against liver cancer cell lines. The results showed that PTP had a significant inhibitory effect on cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Reversal of Drug Resistance : In a model assessing MDR reversal, PTP was shown to enhance the sensitivity of resistant cancer cells to doxorubicin by inhibiting Pgp function. This finding suggests that PTP could be used in combination therapies to improve treatment outcomes for resistant cancers .
Data Summary
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the dihedral angle of phenothiazine-10-propionitrile?
The dihedral angle between the two o-phenylene rings (135.4°) is determined via X-ray crystallography. Key steps include:
- Growing single crystals suitable for diffraction.
- Collecting 3D structural data using MoKα or CuKα radiation.
- Refining the structure using full matrix least-squares methods to achieve an R-value of 0.077 .
- Validating bond lengths (e.g., average C–S bond: 1.76 Å) and angles (e.g., C–S–C angle: 97.8°) against crystallographic databases.
Q. How is this compound synthesized, and what structural analogs exist?
Synthesis typically involves propionitrile substitution at the N10 position of the phenothiazine core. Structural analogs include derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, where ethynyl groups replace propionitrile. Characterization requires NMR, mass spectrometry, and elemental analysis to confirm purity and regioselectivity .
Q. What are the key metrics for reporting crystallographic data in publications?
- Space group and unit cell parameters (e.g., monoclinic P21/n, a = 5.785 Å, b = 15.427 Å).
- Refinement statistics (R-value, Z-score).
- Deposition of raw data in repositories like CCDC (e.g., reference code 2209381) .
- Avoid overusing abbreviations; define all symbols in table footnotes .
Advanced Research Questions
Q. How does crystal packing influence the conformation of this compound compared to its derivatives?
Despite similar substituents, crystal packing forces can alter molecular conformation. For example:
- Phenothiazine-10-propionic acid shares the same dihedral angle (135.4°) as the propionitrile derivative but exhibits distinct packing due to hydrogen-bonding interactions from the carboxylic acid group.
- Compare with cocrystal systems (e.g., indenyl-phenothiazine derivatives) to analyze π-π stacking or van der Waals effects .
Q. What methodological pitfalls lead to biased results in conformational studies?
- Poor allocation concealment : Inadequate randomization in comparative studies can exaggerate treatment effects by 30–41% (applies to polymorphism or solvent effect analyses) .
- Lack of blinding : Unblinded measurements in spectroscopic or diffraction studies may introduce confirmation bias.
- Incomplete reporting : Omitting negative data (e.g., failed crystallization attempts) reduces reproducibility .
Q. How can researchers resolve contradictions in reported dihedral angles for phenothiazine derivatives?
- Meta-analysis : Compare structural data across studies (e.g., CCDC entries) to identify trends or outliers.
- Computational validation : Use DFT calculations to predict angles and compare with experimental results.
- Control experimental conditions : Standardize temperature, solvent, and crystallization protocols to minimize variability .
Q. Methodological Guidelines
Q. What statistical practices ensure rigor in reporting physicochemical data?
- Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., bond lengths ±0.01 Å).
- Use the metric system (e.g., Å, g/cm³) and avoid non-SI units .
- Specify statistical tests (e.g., p-values) when claiming "significance" for comparative analyses .
Q. How should researchers handle non-reproducible synthesis outcomes?
Propriétés
IUPAC Name |
3-phenothiazin-10-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIBWHOHWIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281406 | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-80-2 | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.